molecular formula C10H11N3O2 B13323698 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13323698
M. Wt: 205.21 g/mol
InChI Key: AZJZSGLHUXKLII-UHFFFAOYSA-N
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Description

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the fused ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:

Uniqueness

5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5-6(2)12-9-8(10(14)15)4-11-13(9)7(5)3/h4H,1-3H3,(H,14,15)

InChI Key

AZJZSGLHUXKLII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C=N2)C(=O)O)N=C1C)C

Origin of Product

United States

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